2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that features both bromonaphthalene and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the bromination of naphthalene to form 4-bromonaphthalene. This is followed by the formation of an acetohydrazide derivative through a reaction with acetic acid hydrazide. The final step involves the condensation of the acetohydrazide derivative with 4-fluorobenzaldehyde under acidic or basic conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in oncology.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and aromatic groups. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromonaphthalen-1-yl)acetohydrazide
- N’-(4-fluorophenyl)methylideneacetohydrazide
Uniqueness
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of both bromonaphthalene and fluorophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14BrFN2O |
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Molecular Weight |
385.2 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H14BrFN2O/c20-18-10-7-14(16-3-1-2-4-17(16)18)11-19(24)23-22-12-13-5-8-15(21)9-6-13/h1-10,12H,11H2,(H,23,24)/b22-12+ |
InChI Key |
ZFMZOLCWHWVZDE-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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